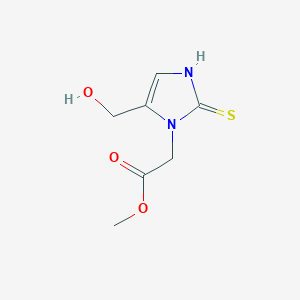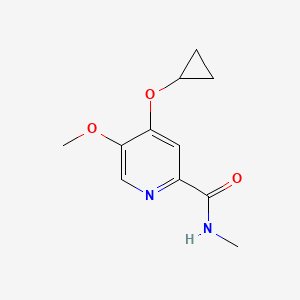
6-Bromopyrazin-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrazin-2-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol It is a derivative of pyrazine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
The synthesis of 6-Bromopyrazin-2-YL acetate can be achieved through several methods. One common synthetic route involves the bromination of pyrazine derivatives followed by acetylation. The reaction conditions typically include the use of bromination reagents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by acetylation using acetic anhydride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Bromopyrazin-2-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromopyrazin-2-YL acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 6-Bromopyrazin-2-YL acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis . The compound’s ability to interfere with these pathways makes it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
6-Bromopyrazin-2-YL acetate can be compared with other pyrazine derivatives, such as:
4-(6-Bromopyrazin-2-yl)morpholine: This compound has a similar pyrazine core but with a morpholine substituent, which may confer different chemical and biological properties.
3-Amino-6-bromopyrazine-2-carboxylic acid: Another pyrazine derivative with an amino and carboxylic acid group, which may exhibit different reactivity and applications.
N-(6-Bromopyridin-2-yl)-N-methylacetamide: A pyridine derivative with similar bromine substitution, used in various chemical syntheses.
Eigenschaften
Molekularformel |
C6H5BrN2O2 |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
(6-bromopyrazin-2-yl) acetate |
InChI |
InChI=1S/C6H5BrN2O2/c1-4(10)11-6-3-8-2-5(7)9-6/h2-3H,1H3 |
InChI-Schlüssel |
WJMDJVCRYAHQEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CN=CC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















